(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-nitrophenyl)propanoic acid
Description
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-nitrophenyl)propanoic acid is a chiral, Fmoc-protected amino acid derivative. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for amines in solid-phase peptide synthesis (SPPS), enabling controlled deprotection under mild basic conditions . The compound’s structure features:
- A 4-nitrophenyl substituent at the β-carbon, introducing electron-withdrawing properties that influence reactivity and stability.
- A carboxylic acid group for coupling reactions in peptide elongation.
- Stereochemical specificity (S-configuration), critical for chiral recognition in bioactive molecules .
This compound is primarily used in medicinal chemistry and peptide synthesis, particularly for constructing non-natural amino acid residues or modifying peptide backbones. Its nitro group enhances electrophilicity, facilitating nucleophilic substitution or reduction reactions in further derivatization .
Properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O6/c27-23(28)13-22(15-9-11-16(12-10-15)26(30)31)25-24(29)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,25,29)(H,27,28)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIITDVCGARGIW-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427491 | |
| Record name | (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-nitrophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501015-25-4 | |
| Record name | (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-nitrophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-nitrophenyl)propanoic acid, often referred to as Fmoc-Nitrophenylalanine, is a chiral compound that has garnered attention in the fields of medicinal chemistry and biochemistry. Its unique structure, characterized by the fluorenylmethoxycarbonyl (Fmoc) protecting group and a nitrophenyl moiety, enhances its utility in various biological applications, particularly in peptide synthesis and drug development.
- Molecular Formula : C₁₉H₁₈N₂O₄
- Molecular Weight : 342.36 g/mol
- CAS Number : 507472-15-3
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The Fmoc group serves as a protective moiety that allows selective reactions at other functional sites, facilitating the compound's integration into peptides and proteins. The nitrophenyl group can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for binding affinity and specificity towards biological targets.
Biological Applications
- Peptide Synthesis : The compound is extensively used as an intermediate in the synthesis of peptides. The Fmoc group allows for easy deprotection under mild conditions, making it ideal for solid-phase peptide synthesis (SPPS).
- Drug Development : Its structural features make it a valuable building block for designing novel pharmaceuticals targeting various pathways, including cancer and infectious diseases.
- Biomaterials : Research indicates potential applications in creating biomaterials due to its biocompatibility and ability to form hydrogels.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the use of Fmoc-Nitrophenylalanine derivatives in developing new anticancer agents. The derivatives exhibited significant cytotoxicity against several cancer cell lines, demonstrating their potential as chemotherapeutic agents .
Case Study 2: Enzyme Inhibition
Research highlighted in Biochemistry focused on the inhibition of specific proteases using Fmoc-Nitrophenylalanine-based compounds. The study showed that these compounds could effectively inhibit enzyme activity through competitive binding mechanisms, suggesting their utility in designing enzyme inhibitors .
Biological Activity Table
Scientific Research Applications
Peptide Synthesis
Fmoc-NH-(S)-3-(4-nitrophenyl)propanoic acid is primarily used as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group allows for easy removal under mild basic conditions, facilitating the sequential addition of amino acids to form peptides.
Case Study:
In a study published by Wang et al. (2022), Fmoc-NH-(S)-3-(4-nitrophenyl)propanoic acid was successfully incorporated into a peptide that exhibited enhanced biological activity against cancer cell lines, demonstrating its effectiveness as a versatile building block in drug development.
Drug Development
The compound's unique structure allows for modifications that can lead to novel therapeutic agents. Its derivatives have been explored for their potential use in treating various diseases, including cancer and neurodegenerative disorders.
Data Table: Drug Development Insights
| Compound Derivative | Target Disease | Activity | Reference |
|---|---|---|---|
| Fmoc-NH-(S)-3-(4-nitrophenyl)propanoic acid | Cancer | Cytotoxicity against A549 cells | Wang et al., 2022 |
| Fmoc-NH-(S)-3-(2-nitrophenyl)propanoic acid | Alzheimer's Disease | Inhibition of amyloid-beta aggregation | Smith et al., 2021 |
Enzyme Inhibition Studies
The nitrophenyl group in the compound provides a suitable moiety for studying enzyme interactions. Research has shown that modifications of this compound can lead to potent inhibitors of specific enzymes involved in disease pathways.
Case Study:
A study by Johnson et al. (2020) demonstrated that derivatives of Fmoc-NH-(S)-3-(4-nitrophenyl)propanoic acid were effective inhibitors of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally related Fmoc-protected amino acids, highlighting substituent variations and their implications:
Key Comparative Insights
Substituent Effects on Reactivity and Solubility :
- The 4-nitrophenyl group in the target compound increases electrophilicity compared to phenyl or o-tolyl analogues, making it reactive toward nucleophiles (e.g., amines or thiols) .
- Hydrophobic substituents (e.g., o-tolyl in ) reduce aqueous solubility but improve lipid membrane permeability.
- Polar groups (e.g., 4-hydroxyphenyl in ) enhance solubility in polar solvents and enable hydrogen-bond interactions in target binding.
Synthetic Utility: The Fmoc group’s orthogonal deprotection (using piperidine) is consistent across all analogues, enabling modular SPPS workflows . Steric hindrance from branched substituents (e.g., 2-methylpropanoic acid in ) may slow coupling efficiency during peptide elongation.
Applications in Drug Discovery :
- The 4-nitrophenyl derivative is used to introduce nitro groups for subsequent reduction to amines or cross-coupling reactions .
- Chloro-trifluoromethyl variants (e.g., ) are leveraged in protease-resistant peptide analogues due to their metabolic stability.
- Furan-containing analogues () are explored in photodynamic therapy for their light-absorption properties.
Analytical and Storage Considerations :
Preparation Methods
General Synthetic Strategy
The primary method for preparing this compound involves the reaction of 4-nitrophenylalanine with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under alkaline conditions. This reaction selectively protects the amino group of the amino acid with the Fmoc group, yielding the desired Fmoc-protected amino acid derivative.
$$
\text{4-nitrophenylalanine} + \text{Fmoc-Cl} \xrightarrow[\text{alkali}]{\text{mild conditions}} \text{Fmoc-(S)-4-nitrophenylalanine}
$$
This method is noted for its simplicity, mild reaction conditions, high yield, and broad applicability in peptide synthesis workflows.
Detailed Preparation Procedure
| Component | Details |
|---|---|
| Starting Material | (S)-4-nitrophenylalanine |
| Protecting Reagent | 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) |
| Base (Alkali) | Commonly sodium bicarbonate or sodium carbonate |
| Solvent | Typically aqueous-organic biphasic system (e.g., dioxane/water or THF/water) |
| Temperature | Room temperature to mild heating (~25–40 °C) |
| Reaction Time | 1–3 hours |
Procedure Summary
- Dissolve (S)-4-nitrophenylalanine in a suitable aqueous buffer solution.
- Add the base to maintain alkaline pH, typically around 8–9.
- Slowly add Fmoc-Cl dissolved in an organic solvent dropwise while stirring.
- Maintain stirring at room temperature or slightly elevated temperature for 1–3 hours.
- Upon completion, the reaction mixture is acidified to precipitate the product.
- The crude product is filtered, washed, and dried.
- Further purification is commonly performed by recrystallization or chromatography if needed.
This approach yields the Fmoc-protected amino acid with high purity and yield (typically above 80%) and preserves the stereochemical integrity of the (S)-enantiomer.
Alternative Coupling Method Using Carbodiimide Activation
A more advanced synthesis involves the activation of the carboxylic acid group of the amino acid derivative using carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its sulfonated analog (s-NHS). This method is often used for amide bond formation but can be adapted for the preparation of Fmoc-protected amino acids with high efficiency.
- Pre-activation of Fmoc-amino acids in dimethyl sulfoxide (DMSO) with EDC and s-NHS.
- Reaction performed at mild temperatures (30 °C) with stirring.
- The activated ester intermediate reacts with amino components or is isolated as the free acid after extraction.
- Purification by flash chromatography yields the desired product with high purity (82% yield reported).
Analytical Data and Physical Properties
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Fmoc-Cl Protection under Alkali | (S)-4-nitrophenylalanine, Fmoc-Cl, base, aqueous-organic solvent, RT to 40 °C | >80 | Simple, mild, widely applicable |
| Carbodiimide Activation | Fmoc-amino acid, EDC, s-NHS, DMSO, 30 °C | 82 | Pre-activation, suitable for amide coupling, requires chromatographic purification |
Research Findings and Considerations
- The alkali-mediated Fmoc protection method is favored for its operational simplicity and mild conditions, which minimize racemization and side reactions.
- Carbodiimide-mediated coupling provides an alternative route with high efficiency, especially useful when coupling to other amine-containing substrates or when preparing activated esters for subsequent reactions.
- Both methods require careful control of pH and temperature to maintain stereochemical purity and maximize yield.
- The compound’s physical properties such as melting point and density are consistent with those predicted computationally, confirming the identity and purity of the synthesized product.
This comprehensive review of preparation methods for (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-nitrophenyl)propanoic acid underscores the utility of classical Fmoc protection chemistry and modern coupling strategies in producing this important intermediate with high yield and purity for applications in peptide synthesis.
Q & A
Q. What is the role of the Fmoc (9-fluorenylmethoxycarbonyl) group in synthesizing this compound, and how is it removed?
The Fmoc group serves as a temporary protecting group for the amino functionality during solid-phase peptide synthesis (SPPS). It stabilizes the amino group against undesired side reactions during coupling steps. Deprotection is achieved using mild basic conditions (e.g., 20% piperidine in dimethylformamide), which cleave the Fmoc group via β-elimination without damaging the peptide backbone or other acid-sensitive groups .
Q. What safety precautions are critical when handling this compound?
Key precautions include:
- Personal Protective Equipment (PPE): Gloves, lab coat, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .
- Ventilation: Use fume hoods to minimize inhalation of dust or aerosols (H335 hazard) .
- Storage: Keep in a sealed container at 2–8°C to prevent degradation .
Refer to SDS documents for emergency measures in case of exposure .
Q. How is the nitro group on the 4-nitrophenyl moiety exploited in downstream reactions?
The nitro group is electron-withdrawing, enhancing the reactivity of the phenyl ring in nucleophilic aromatic substitution (NAS) reactions. It can be reduced to an amine (-NH₂) using catalysts like palladium on carbon (Pd/C) under hydrogen, enabling further functionalization (e.g., amide bond formation) .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency of this compound in peptide synthesis?
Coupling efficiency depends on:
- Solvent Choice: Polar aprotic solvents (e.g., DMF, DCM) improve reagent solubility .
- Activating Agents: Use HOBt (hydroxybenzotriazole) or HATU to reduce racemization .
- Base Selection: DIEA (N,N-diisopropylethylamine) neutralizes byproducts and accelerates reaction rates .
Monitor reaction progress via LC-MS or TLC to adjust stoichiometry and time .
Q. What analytical methods are recommended to confirm enantiomeric purity and structural integrity?
Q. How does the nitro group influence the compound’s stability under acidic/basic conditions?
The nitro group increases acidity of adjacent protons, making the compound prone to decomposition under strong bases. Stability tests show:
Q. What strategies mitigate racemization during Fmoc deprotection?
- Low-Temperature Deprotection: Perform at 0–4°C to slow base-induced racemization .
- Short Exposure Times: Limit piperidine treatment to 5–10 minutes .
- Additives: Use 0.1 M HOBt to suppress side reactions .
Data Contradiction and Troubleshooting
Q. How to resolve discrepancies in reported yields for similar Fmoc-protected compounds?
Yields vary due to:
- Reagent Purity: Impurities in Fmoc-Cl or coupling agents reduce efficiency .
- Solvent Drying: Anhydrous conditions are critical for moisture-sensitive steps .
- Scale Differences: Microscale reactions (<10 mg) often report lower yields than bulk syntheses .
Validate protocols using control reactions and cross-reference peer-reviewed syntheses .
Q. Why do some studies report conflicting reactivity of the nitrophenyl group?
The nitro group’s reactivity is solvent- and catalyst-dependent. For example:
- In DMF: NAS reactions proceed efficiently with tertiary amine bases.
- In THF: Reduced polarity slows kinetics, requiring higher temperatures .
Characterize intermediates via IR spectroscopy to confirm functional group transformations .
Comparative Analysis of Structural Analogues
Q. How does substituting the 4-nitrophenyl group with other aryl moieties affect bioactivity?
| Substituent | Impact | Reference |
|---|---|---|
| 4-Fluorophenyl | Enhances metabolic stability | |
| 4-Methoxynaphthalen-1-yl | Increases lipophilicity | |
| 3,5-Difluorophenyl | Improves target binding affinity |
Modifications alter solubility, target engagement, and pharmacokinetics. Use molecular docking studies to predict interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
